![molecular formula C23H18N2O3S B11174486 4-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate CAS No. 6609-85-4](/img/structure/B11174486.png)
4-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps. One common method starts with the preparation of 6-methyl-1,3-benzothiazole, which is then reacted with 4-aminophenyl acetate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its benzothiazole moiety can exhibit fluorescence, making it useful for imaging and diagnostic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Benzothiazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, and this compound is no exception.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism by which 4-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The benzothiazole moiety is known to interact with DNA, proteins, and other biomolecules, which can result in changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline
- 2-({[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)phenyl acetate
- 3-(4-fluorophenyl)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]prop-2-enamide
Uniqueness
Compared to similar compounds, 4-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate stands out due to its unique combination of functional groups. The presence of both the benzothiazole and phenyl acetate moieties provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
6609-85-4 |
|---|---|
Molecular Formula |
C23H18N2O3S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[4-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H18N2O3S/c1-14-3-12-20-21(13-14)29-23(25-20)17-4-8-18(9-5-17)24-22(27)16-6-10-19(11-7-16)28-15(2)26/h3-13H,1-2H3,(H,24,27) |
InChI Key |
CFZACZJIDBFWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


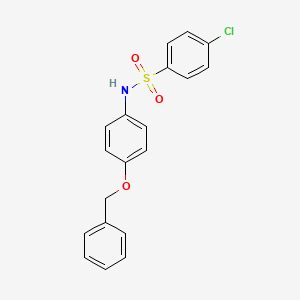
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11174423.png)
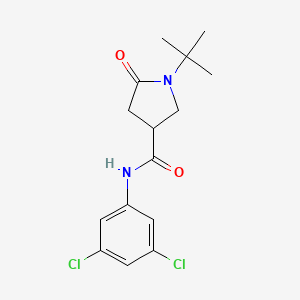
![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11174430.png)
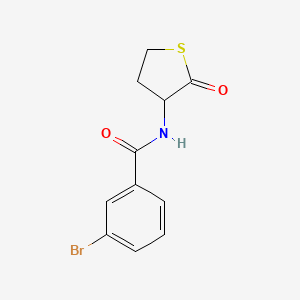
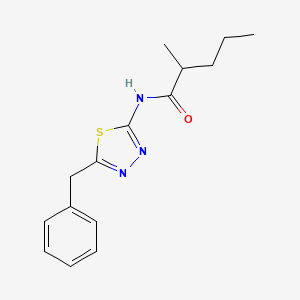
![N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11174448.png)
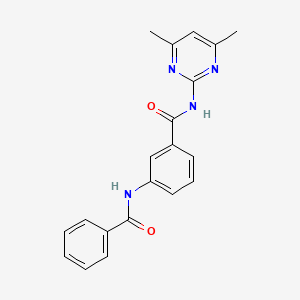
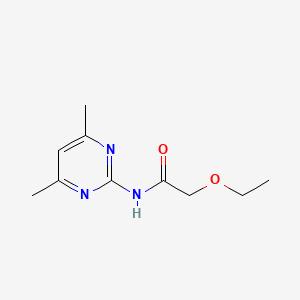
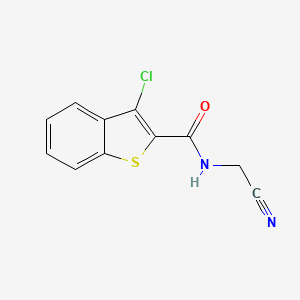

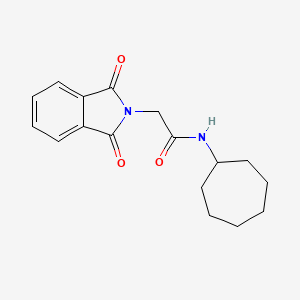
![2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11174479.png)
![2-[(1-Phenylethyl)carbamoyl]phenyl acetate](/img/structure/B11174484.png)
